2-Amino-3,5-dibromobenzamide
Overview
Description
2-Amino-3,5-dibromobenzamide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has been identified as one of the oxidation products of bromhexine by controlled potential electrolysis followed by HPLC-UV and GC-MS .
Synthesis Analysis
The synthesis of 2-Amino-3,5-dibromobenzamide involves the reaction of 2-amino-3,5-dibromobenzaldehyde with aliphatic diamines to form tetradentate Schiff base ligands. These ligands form nickel (II) and oxovanadium (IV) complexes . A yield of 91.1% was reported in a method involving the reaction of o-aminobenzaldehyde, bromine, and potassium bromide .Molecular Structure Analysis
The molecular formula of 2-Amino-3,5-dibromobenzamide is C7H6Br2N2O. It has an average mass of 293.943 Da and a monoisotopic mass of 291.884674 Da .Chemical Reactions Analysis
2-Amino-3,5-dibromobenzamide participates in the Friedländer condensation of C-β−glycosylic ketones to form 2-substituted quinoline derivatives .Physical And Chemical Properties Analysis
2-Amino-3,5-dibromobenzamide has a melting point of 130-135 °C (lit.) . It has a linear structure formula and its SMILES string is Nc1c(Br)cc(Br)cc1C=O .Scientific Research Applications
Synthesis of Novel Compounds
2-Amino-3,5-dibromobenzamide has been used as a precursor for synthesizing novel compounds. Mphahlele, Maluleka, and Khoza (2014) demonstrated its use in producing 2-aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones, which were further utilized to create 2,6,8-triarylquinazolin-4(1H)-ones. These derivatives were obtained through Suzuki-Miyaura cross-coupling and subsequent dehydrogenation processes (Mphahlele, Maluleka, & Khoza, 2014).
Thermal Stability Studies
Research by Cong and Cheng (2021) on a derivative of 2-Amino-3,5-dibromobenzamide (specifically 2-amino-3,5-dichloro-N-methylbenzamide) employed dynamic DSC curves to study thermal stability. This study provided insights into its decomposition temperature and heat release, offering valuable data for its application in various fields (Cong & Cheng, 2021).
Polymerization Studies
Sandor and Foxman (2000) explored the solid-state polymerization of related dihalo-aminobenzoylchlorides, offering insights into the potential use of 2-Amino-3,5-dibromobenzamide in polymer science. Their findings included X-ray structure determinations, revealing significant structural information about these types of compounds (Sandor & Foxman, 2000).
Photophysical Property Studies
A study by Mmonwa, Mphahlele, El-Hendawy, El‐Nahas, and Koga (2014) on the condensation of 2-amino-3,5-dibromobenzamide with cyclohexane-1,3-dione derivatives shed light on the photophysical properties of the resulting compounds. This research is essential for understanding the electronic absorption and emission properties of these compounds (Mmonwa et al., 2014).
Metal-Free Synthesis Applications
Mirza (2016) described an efficient metal-free synthesis method using 2-amino-3,5-dibromobenzamide derivatives, highlighting its role in creating 2-amino-substituted-4(3H)-quinazolinones. This research emphasizes its utility in environmentally friendly and cost-effective synthesis processes (Mirza, 2016).
Safety And Hazards
properties
IUPAC Name |
2-amino-3,5-dibromobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2O/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXITUHCARNCHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,5-dibromobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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